BIS THF HNS Derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS THF HNS Derivative 3: . This compound is part of a series of derivatives that have been synthesized for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS THF HNS Derivative 3 involves the reaction of 2,5-dioxopyrrolidin-1-yl with (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl carbonate under specific conditions. The reaction typically requires a controlled environment with ambient temperature for optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BIS THF HNS Derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms .
Scientific Research Applications
Chemistry: BIS THF HNS Derivative 3 is used as a reference standard in chemical research for the development of new synthetic methods and the study of reaction mechanisms .
Biology: In biological research, the compound is used to study its interactions with biological molecules and its potential effects on biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of various chemical products and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of BIS THF HNS Derivative 3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- BIS THF HNS Derivative 1
- BIS THF HNS Derivative 2
- BIS THF HNS Derivative 4
- BIS THF Nitro Derivative 1
- BIS THF Nitro Derivative 2
- BIS THF Nitro Derivative 3
Uniqueness: BIS THF HNS Derivative 3 is unique due to its specific molecular structure and the presence of the hexahydrofuro[2,3-b]furan-3-yl carbonate moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13NO7 |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1 |
InChI Key |
VCFNCYVHQSHFRH-FWWHASMVSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.